molecular formula C19H21FN6O B5506577 N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide

Cat. No. B5506577
M. Wt: 368.4 g/mol
InChI Key: WSJXUTADYNLNSD-UHFFFAOYSA-N
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Description

The compound "N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide" belongs to a class of compounds that exhibit significant biological and pharmacological activities. Research in this area often explores compounds for their potential as therapeutic agents due to their ability to modulate various biological targets.

Synthesis Analysis

The synthesis of complex organic compounds like "N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide" typically involves multi-step chemical reactions. These processes can include condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds has been achieved through the condensation of benzoic acid derivatives with ethane-1,2-diamine, followed by chlorination and subsequent reactions to introduce specific functional groups (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like X-ray diffraction and density functional theory (DFT). These methods allow for the detailed visualization of the compound's geometry, including bond lengths and angles, and the analysis of its electronic structure, providing insights into its chemical reactivity and properties. For instance, the structural analysis of a related compound revealed its tetragonal crystal system and space group, with specific geometric and electronic characteristics (Huang et al., 2020).

Scientific Research Applications

Selective Orexin Receptor Antagonists

Research on related pyrazolylethylbenzamide derivatives has led to the identification of compounds with significant potency as orexin receptor 1 selective antagonists. These findings are crucial for understanding the compound's potential applications in targeting orexin receptors, which play a pivotal role in sleep disorders, addiction, and feeding behavior (Futamura et al., 2017).

Novel PET Imaging Agents for Tumor Detection

Another study focused on pyrazolo[1,5-a]pyrimidine derivatives labeled with fluorine-18, highlighting their potential as PET imaging agents for tumor detection. This research is particularly relevant for diagnosing and monitoring the progression of cancerous tumors (Jingli Xu et al., 2011).

Anticancer and Antibacterial Potential

A synthesis study on pyrimidine linked pyrazole heterocyclics by microwave irradiation showed these compounds exhibit notable insecticidal and antibacterial potential, indicating the broader applicability of similar compounds in medical and agricultural research (P. P. Deohate et al., 2020).

Herbicide Analogues

The synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides demonstrates the compound's potential utility in developing new agrochemicals. This research may suggest similar pathways for the development of compounds with enhanced selectivity and potency for agricultural applications (Morimoto et al., 1990).

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed novel potential antipsychotic agents, suggesting that similar compounds, including N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide, could offer new pathways in the treatment of psychiatric disorders (Wise et al., 1987).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing pyrazole rings act by binding to enzymes or receptors and inhibiting their activity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing it into a potential drug. This could involve testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJXUTADYNLNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide

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